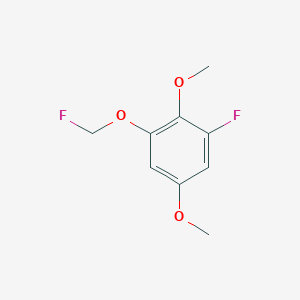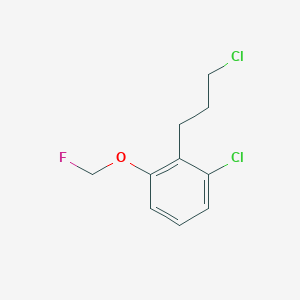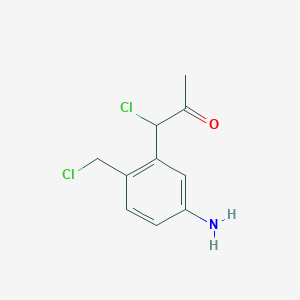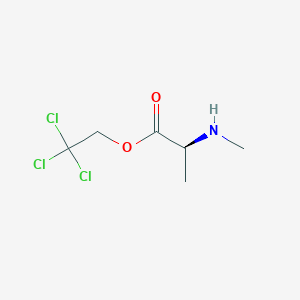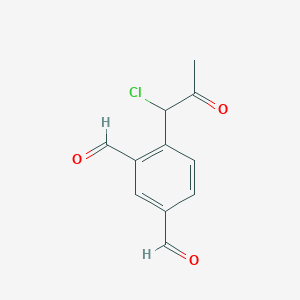
Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbenzo[b]naphtho[2,3-d]thiophene is a polycyclic aromatic compound with the molecular formula C17H12S It is a sulfur-containing heterocyclic compound, which means it has a sulfur atom incorporated into its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylbenzo[b]naphtho[2,3-d]thiophene can be achieved through several methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic structure of the compound.
Industrial Production Methods
While specific industrial production methods for 6-methylbenzo[b]naphtho[2,3-d]thiophene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylbenzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
6-Methylbenzo[b]naphtho[2,3-d]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-methylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with molecular targets and pathways within cells. The sulfur atom in its structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]naphtho[2,3-d]thiophene: This compound lacks the methyl group present in 6-methylbenzo[b]naphtho[2,3-d]thiophene.
6-Methylbenzo[b]naphtho[2,1-d]thiophene: This is an isomer with a different arrangement of the thiophene ring.
Uniqueness
6-Methylbenzo[b]naphtho[2,3-d]thiophene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness in various research and industrial contexts.
Propriétés
Numéro CAS |
24360-63-2 |
|---|---|
Formule moléculaire |
C17H12S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
6-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-13-7-3-2-6-12(13)10-15-14-8-4-5-9-16(14)18-17(11)15/h2-10H,1H3 |
Clé InChI |
SMVYLXVOJHVADR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)


![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
